molecular formula C15H11Cl2N3OS B2637859 N-(1,3-benzothiazol-2-yl)-3,6-dichloro-N-ethylpyridine-2-carboxamide CAS No. 1240687-09-5

N-(1,3-benzothiazol-2-yl)-3,6-dichloro-N-ethylpyridine-2-carboxamide

Cat. No.: B2637859
CAS No.: 1240687-09-5
M. Wt: 352.23
InChI Key: GCNITLRTYNSTMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzothiazol-2-yl)-3,6-dichloro-N-ethylpyridine-2-carboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Biochemical Analysis

Biochemical Properties

Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They interact with enzymes, proteins, and other biomolecules, potentially influencing the biochemical reactions within the cell .

Cellular Effects

The effects of N-(1,3-benzothiazol-2-yl)-3,6-dichloro-N-ethylpyridine-2-carboxamide on cellular processes are not well-documented. Benzothiazole derivatives have been reported to exhibit inhibitory effects against M. tuberculosis . This suggests that they may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. Benzothiazole derivatives have been found to exhibit inhibitory effects against M. tuberculosis . This suggests that they may exert their effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-3,6-dichloro-N-ethylpyridine-2-carboxamide typically involves the condensation of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance. One common method is the hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis, which is carried out under relatively mild reaction conditions using dimethyl formamide as a solvent .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve large-scale synthesis using efficient and economical processes. These methods may include base-promoted intramolecular C–S bond coupling cyclization in dioxane, which allows for the preparation of 2-substituted benzothiazoles from N-substituted-N-(2-halophenyl)thioureas .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-3,6-dichloro-N-ethylpyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-3,6-dichloro-N-ethylpyridine-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives such as:

Uniqueness

N-(1,3-benzothiazol-2-yl)-3,6-dichloro-N-ethylpyridine-2-carboxamide is unique due to its specific chemical structure, which imparts distinct biological activities and chemical properties. Its combination of benzothiazole and pyridine moieties, along with the presence of chlorine and ethyl groups, makes it a versatile compound for various applications .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3,6-dichloro-N-ethylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3OS/c1-2-20(14(21)13-9(16)7-8-12(17)19-13)15-18-10-5-3-4-6-11(10)22-15/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNITLRTYNSTMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=C(C=CC(=N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.